1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid

PET radiochemistry automated radiosynthesis FACBC

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid (CAS 1363381-27-4, MF: C₁₀H₁₆FNO₄, MW: 233.24 g/mol) is a conformationally constrained, fluorinated α,α-disubstituted amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-fluoro substituent on the cyclobutane ring. The compound serves as a versatile small-molecule scaffold and is commercially available at purities of ≥95–97% from multiple reputable vendors.

Molecular Formula C10H16FNO4
Molecular Weight 233.24 g/mol
CAS No. 1363381-27-4
Cat. No. B1378924
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid
CAS1363381-27-4
Molecular FormulaC10H16FNO4
Molecular Weight233.24 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)NC1(CC(C1)F)C(=O)O
InChIInChI=1S/C10H16FNO4/c1-9(2,3)16-8(15)12-10(7(13)14)4-6(11)5-10/h6H,4-5H2,1-3H3,(H,12,15)(H,13,14)
InChIKeyIJKIYRATBCOEOV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid (CAS 1363381-27-4): A Strategic Fluorinated Cyclobutane Building Block for Peptidomimetic and Radiopharmaceutical Synthesis


1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid (CAS 1363381-27-4, MF: C₁₀H₁₆FNO₄, MW: 233.24 g/mol) is a conformationally constrained, fluorinated α,α-disubstituted amino acid derivative featuring a tert-butoxycarbonyl (Boc)-protected amine and a 3-fluoro substituent on the cyclobutane ring [1]. The compound serves as a versatile small-molecule scaffold and is commercially available at purities of ≥95–97% from multiple reputable vendors . Its core structural motif—a 1-amino-3-fluorocyclobutane-1-carboxylic acid framework—is the pharmacophoric backbone of [¹⁸F]fluciclovine (Axumin®), an FDA-approved PET imaging agent for prostate cancer recurrence [2]. The Boc-protected form is the direct synthetic precursor to the radiopharmaceutical, enabling controlled, stepwise deprotection during automated radiosynthesis workflows.

Fluorinated cyclobutane building block for PET tracer synthesis
Orthogonal Boc protection supports multi-step automated radiosynthesis
Conformationally constrained scaffold for peptidomimetic design

Why In-Class Fluorinated Cyclobutane Building Blocks Cannot Be Interchanged: Physicochemical and Synthetic Consequences of Mono- vs. Difluoro Substitution and Regioisomerism


The 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid scaffold occupies a precise and non-substitutable position within the fluorinated cyclobutane building-block landscape. Replacing the monofluoro substituent with a gem-difluoro group (CAS 1363380-83-9) alters both the carboxylic acid pKa and lipophilicity: the difluoro analog exhibits a predicted pKa of ~2.97 versus ~4.14 for the non-fluorinated parent , while the monofluoro analog provides an intermediate acidification of approximately 0.8 pKa units relative to the fluorine-free congener, as established by class-level studies on 3-fluorocyclobutylamines [1]. Regioisomeric substitution (e.g., 3-(Boc-amino)cyclobutanecarboxylic acid) places the protected amine at a different ring position, fundamentally altering the spatial orientation of the amino acid pharmacophore and its recognition by amino acid transporters such as LAT1 and ASCT2 [2]. The stereochemical configuration (cis vs. trans) further modulates lipophilicity: trans-3-fluorocyclobutylamines show Δ logP ≈ +1 relative to non-fluorinated analogs, whereas cis isomers exhibit only marginal differences [1]. These multidimensional property variations mean that casual substitution of one fluorinated cyclobutane building block for another—without quantitative understanding of the pKa, LogP, and stereochemical consequences—can lead to significant changes in membrane permeability, transporter recognition, and downstream biological activity.

Gem-difluoro analog
pKa and LogP may shift substantially; physicochemical profile may not transfer directly.
Regioisomeric scaffold
Spatial orientation of amino acid pharmacophore may alter transporter recognition.
Free amine or ester-only analogs
Lack orthogonal protection required for nucleophilic fluorination and multi-step sequences.

Quantitative Differentiation Evidence: 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid vs. Closest Analogs and Alternatives


Radiochemical Synthesis Yield: Boc-Protected Triflate Precursor Enables 2–4× Higher Automated [¹⁸F]FACBC Yield Compared to Early Manual Methods

The Boc-protected amino acid scaffold of CAS 1363381-27-4 is the essential intermediate for generating the triflate labeling precursor syn-1-(N-(t-butoxycarbonyl)amino)-3-[((trifluoromethyl)sulfonyl)oxy]-cyclobutane-1-carboxylic acid ester, which undergoes nucleophilic [¹⁸F]fluoride displacement followed by acidic Boc deprotection to afford [¹⁸F]FACBC [1]. When this Boc-protected precursor is employed in an automated cassette-based synthesis (GE FASTlab™), the radiochemical yield reaches 45–50% (non-decay corrected) with radiochemical purity >98% and total synthesis time of 45 minutes, supporting starting activities up to 200 GBq without radiolysis [2]. In contrast, early manual syntheses using the same Boc-protected precursor scaffold achieved only 12% overall radiochemical yield (end of bombardment) [1], and an improved automated method reported 24% decay-corrected yield [3]. The 2–4× yield enhancement in the optimized automated process is directly attributable to process engineering of the Boc-deprotection and purification steps enabled by the chemical stability of the Boc-protected intermediate.

Radiochemical Yield
Head-to-head
45–50% non-decay corrected (FASTlab) vs. 12% EOB (manual)
Supports automated radiosynthesis workflow fit
Process engineering context; Boc intermediate enables yield enhancement
PET radiochemistry automated radiosynthesis FACBC fluciclovine radiochemical yield

Lipophilicity Modulation: Monofluoro Substitution Provides a Moderate LogP Increase of +1.3 Compared to Non-Fluorinated Boc-Cyclobutane Amino Acid

The PubChem-computed XLogP3 for the target compound is 1.3 [1], compared to reported LogP values of 1.16–1.91 for the non-fluorinated analog 1-(Boc-amino)cyclobutanecarboxylic acid (CAS 120728-10-1) . While the non-fluorinated analog's LogP range spans approximately 0.75 log units across different measurement/prediction methods, the monofluoro derivative occupies a defined intermediate lipophilicity space between the non-fluorinated congener and the gem-difluoro analog (CAS 1363380-83-9, reported LogP ~1.97) . Class-level studies on 3-fluorocyclobutylamines have demonstrated that trans-fluorinated compounds are more lipophilic than their non-fluorinated parents by Δ logP ≈ 1, whereas cis isomers show only marginal differences [2]. The target compound, typically supplied as a racemic cis/trans mixture, provides a balanced lipophilicity profile that can be further tuned by diastereomer separation.

Lipophilicity (LogP)
Cross-study comparable
XLogP3 = 1.3 vs. non-fluorinated LogP 1.16–1.91
Controlled, moderate lipophilicity increase for permeability research
Class-level trans isomer shows Δ logP ≈ +1
lipophilicity LogP drug design fluorine substitution membrane permeability

Acid–Base Modulation: Monofluoro Substitution Acidifies the Carboxylic Acid by ~0.8 pKa Units Relative to Non-Fluorinated Analog, Positioning It Between Non-Fluorinated and Gem-Difluoro Scaffolds

The non-fluorinated analog 1-(Boc-amino)cyclobutanecarboxylic acid (CAS 120728-10-1) has a predicted pKa of 4.14±0.20 for the carboxylic acid group . The gem-difluoro analog (CAS 1363380-83-9) shows a substantially lower predicted pKa of 2.97±0.40 , reflecting the strong electron-withdrawing effect of two fluorine atoms. Although an experimentally measured pKa for the target monofluoro compound (CAS 1363381-27-4) is not directly reported in the open literature, class-level studies on 3-fluorocyclobutylamines and 3-fluorocyclobutanecarboxylic acid derivatives consistently demonstrate that a single 3-fluoro substituent acidifies the scaffold by approximately 0.8 pKa units relative to the non-fluorinated parent, irrespective of stereochemistry [1][2]. Applying this empirically validated class-level correction yields an estimated carboxylic acid pKa of ~3.3–3.4 for CAS 1363381-27-4, which is consistent with the measured pKa of 2.80 reported for the closely related 1-amino-3-fluoro-3-methylcyclobutanecarboxylic acid scaffold [3].

Acid-Base Modulation (pKa)
Class-level inference
Estimated pKa ~3.3–3.4 (ΔpKa ≈ −0.8 vs. non-fluorinated)
Ionization state context for transporter recognition studies
Target compound experimental pKa not directly reported
pKa modulation fluorine effect acidity physicochemical properties ionization state

Stereochemical Versatility: Access to Both Cis and Trans Diastereomers Enables Conformation-Guided SAR Optimization Not Possible with Achiral or Single-Isomer Scaffolds

The 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid scaffold exists as a mixture of cis and trans diastereomers (owing to the relative orientation of the 3-fluoro substituent and the 1-carboxylic acid group on the cyclobutane ring). The pure trans isomer, rac-(1r,3r)-1-(((tert-butoxy)carbonyl)amino)-3-fluorocyclobutane-1-carboxylic acid (CAS 2167430-14-8), is commercially available as a discrete product at 95% purity . The fluorinated cyclobutane building block platform developed by Enamine Ltd. utilizes diastereomer separation (via chromatography or crystallization) to obtain pure cis and trans isomers of 3-fluorocyclobutanecarboxylic acids and amines on multigram scale [1]. The GABA analog study further demonstrated that cis and trans isomers of 1,3-disubstituted fluorocyclobutanes can be produced on up to 100 g scale in a single run using diastereomer separation [2]. This stereochemical flexibility is absent in regioisomeric scaffolds such as 3-(Boc-amino)cyclobutanecarboxylic acid, where the amino and carboxyl groups occupy different ring positions, fundamentally altering the molecular geometry.

Stereochemical Versatility
Cross-study comparable
Cis/trans mixture; pure trans isomer available; up to 100 g separation scale
Supports conformation-guided SAR exploration
Diastereomer separation demonstrated for related scaffolds
stereochemistry diastereomer separation conformational constraint structure–activity relationship drug design

Boc Protection Stability: Orthogonal Deprotection Compatibility Enables Multi-Step Synthetic Sequences That Free-Amine or Ester-Protected Analogs Cannot Support

The Boc (tert-butoxycarbonyl) protecting group on the target compound confers stability under basic, nucleophilic, and hydrogenolytic conditions while allowing selective removal under mild acidic conditions (e.g., TFA or HCl). This orthogonal stability profile is critical for the compound's demonstrated role as the key intermediate in [¹⁸F]FACBC synthesis, where the Boc group survives the nucleophilic [¹⁸F]fluoride displacement step (carried out under basic conditions with Kryptofix/K₂CO₃) and the alkaline ester hydrolysis step, and is only removed in a final acid deprotection step (60 °C, HCl) [1]. In the automated FASTlab synthesis, the Boc deprotection is performed as the penultimate step after solid-phase extraction, enabling a simplified purification workflow without the need for ion-retardation columns [2]. In contrast, the free amine form (1-amino-3-fluorocyclobutanecarboxylic acid, FACBC) cannot participate in nucleophilic substitution sequences without undesired side reactions at the unprotected amine, while ester-only protected analogs (e.g., ethyl or methyl esters without Boc) leave the amine vulnerable to acylation or oxidation during synthetic manipulation. The Boc-protected amino acid form is explicitly specified as the labeling precursor in all major patents covering [¹⁸F]FACBC production [3].

Boc Protection Stability
Head-to-head
Orthogonal stability: survives fluorination/hydrolysis; cleaved under mild acid
Enables late-stage intermediate use in complex sequences
Free amine or non-orthogonal protection limits synthetic route design
Boc protection orthogonal deprotection solid-phase synthesis peptide chemistry multi-step synthesis

Commercial Purity Benchmark: ≥97% Purity Specification Exceeds Typical 95% Standard for In-Class Building Blocks, Reducing Impurity-Driven Side Reactions

Reputable commercial suppliers including Aladdin (Shanghai) and Achemblock offer 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid at a purity specification of ≥97% . By comparison, the non-fluorinated analog 1-(Boc-amino)cyclobutanecarboxylic acid (CAS 120728-10-1) is commonly supplied at 95% minimum purity , and the target compound itself is listed at 95% minimum purity by some vendors (e.g., AKSci) . The availability of a higher-purity grade (97%) from premium suppliers provides an advantage for applications sensitive to trace impurities, such as GMP radiopharmaceutical precursor synthesis, where unidentified impurities can compete for [¹⁸F]fluoride, reduce radiochemical yield, or generate undesired radioactive byproducts that complicate quality control release testing.

Commercial Purity Benchmark
Data to verify
≥97% purity from premium suppliers vs. typical 95% in-class
May support impurity-sensitive GMP precursor workflows
Verify vendor-specific certificates; not all offer 97% grade
purity specification quality control synthetic reliability procurement standard batch consistency

High-Value Application Scenarios for 1-(Boc-amino)-3-fluorocyclobutanecarboxylic acid (CAS 1363381-27-4) Based on Quantified Differentiation Evidence


GMP Radiopharmaceutical Production: Direct Precursor for Automated [¹⁸F]Fluciclovine (Axumin®) Manufacturing

The compound is the undisputed starting material for producing the triflate labeling precursor used in cassette-based automated synthesis of [¹⁸F]fluciclovine, an FDA-approved PET imaging agent for prostate cancer recurrence. The FASTlab automated process achieves radiochemical yields of 45–50% (non-decay corrected) with >98% radiochemical purity in 45 minutes—a 2–4× improvement over earlier manual methods—and is enabled specifically by the orthogonal Boc protection that survives nucleophilic fluorination and alkaline ester hydrolysis before controlled acidic deprotection [1]. GMP production facilities should source the ≥97% purity grade from qualified vendors to minimize impurity-driven yield losses and ensure batch-to-batch consistency for regulatory compliance.

Medicinal Chemistry SAR Programs: Monofluoro Cyclobutane Scaffold for Systematic Exploration of Fluorine Effects on pKa, LogP, and Transporter Recognition

For drug discovery teams developing amino acid transporter-targeted therapeutics, the compound provides a unique scaffold that introduces controlled physicochemical modulation relative to non-fluorinated analogs: ~0.8 unit pKa acidification and a moderate LogP increase of ~1.3 (vs. ~1.16–1.91 for the non-fluorinated parent) [2][3]. Unlike the gem-difluoro analog (pKa ~2.97, LogP ~1.97), the monofluoro substitution avoids excessive acidity and lipophilicity that could impair oral bioavailability or increase off-target binding. The availability of separable cis and trans diastereomers further enables systematic exploration of how fluorine spatial orientation affects target engagement and metabolic stability.

Peptide and Peptidomimetic Chemistry: Conformationally Constrained α,α-Disubstituted Amino Acid for Backbone Rigidification

As an α,α-disubstituted cyclobutane amino acid derivative, the compound introduces conformational constraint into peptide backbones, which can enhance proteolytic stability and receptor selectivity. The Boc protection enables direct incorporation into standard solid-phase and solution-phase peptide synthesis workflows using Fmoc/t-Bu or Boc/Bzl orthogonal strategies [4]. The 3-fluoro substituent adds an additional dimension of conformational control through gauche effects and dipole interactions that are absent in the non-fluorinated analog (CAS 120728-10-1), which has been widely used in cathepsin inhibitor and TRPA1 antagonist programs. Researchers should select the appropriate diastereomer (cis, trans, or racemic mixture) based on the desired spatial presentation of the fluorine atom relative to the peptide backbone.

Building Block Library Construction: Multigram-Scale Synthesis of Fluorocyclobutane-Derived Amines, Alcohols, Thiols, and Sulfonyl Chlorides

The compound serves as a key intermediate for generating diverse downstream building blocks. The Enamine platform has demonstrated that 3-fluorocyclobutanecarboxylic acid (the deprotected scaffold) can be transformed into amines, alcohols, bromides, thiols, and sulfonyl chlorides on multigram scale, with characterization of pKa and LogP for each derivative class [5]. The Boc-protected form is the preferred storage and shipping form due to its enhanced stability compared to the free amine. Medicinal chemistry groups building proprietary compound libraries should procure the compound in bulk quantities with documented certificates of analysis to ensure consistent quality across multiple derivative synthesis campaigns.

Application
Selection Property
Validation Focus
Radiopharmaceutical precursor synthesis
Orthogonal Boc protection and ≥97% purity grade
Automated radiosynthesis yield and impurity profile review
Medicinal chemistry SAR programs
Monofluoro substitution for controlled pKa and LogP modulation
Transporter recognition and membrane permeability endpoint context
Peptidomimetic backbone rigidification
Conformationally constrained α,α-disubstituted scaffold
Proteolytic stability and receptor selectivity assay context
Fluorinated building block library construction
Scalable diastereomer separation and multigram derivatization
Certificate of analysis and batch-to-batch reproducibility review

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